

5-Methoxy-2-methylbenzoxazole CAS number

5676-57-3

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Compound of Interest

Compound Name: 5-Methoxy-2-methylbenzoxazole

Cat. No.: B1294322

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An In-Depth Technical Guide to **5-Methoxy-2-methylbenzoxazole** (CAS No. 5676-57-3)

Abstract: This technical guide provides a comprehensive scientific overview of **5-Methoxy-2-methylbenzoxazole**, a key heterocyclic intermediate. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, structural elucidation, potential applications, and safety protocols. The narrative emphasizes the causality behind experimental choices and is grounded in authoritative references to ensure scientific integrity.

Introduction and Molecular Profile

5-Methoxy-2-methylbenzoxazole is a substituted benzoxazole, a class of heterocyclic compounds featuring a fused benzene and oxazole ring. Its molecular structure, comprising a benzoxazole core with a methoxy group at the 5-position and a methyl group at the 2-position, imparts specific electronic properties that make it a valuable building block in synthetic chemistry.^[1] The benzoxazole moiety is a prominent scaffold in medicinal chemistry, known for a wide spectrum of biological activities.^{[1][2]} The specific substitution pattern of this compound influences its reactivity and potential as a precursor for more complex molecules in pharmaceuticals and material science.^[1]

Table 1: Physicochemical and Identity Properties of **5-Methoxy-2-methylbenzoxazole**

Property	Value	Source(s)
CAS Number	5676-57-3	[1] [3]
Molecular Formula	C ₉ H ₉ NO ₂	[1] [3]
Molecular Weight	163.17 g/mol	[1] [3]
IUPAC Name	5-methoxy-2-methyl-1,3-benzoxazole	[1] [3]
Melting Point	32-34 °C	[4]
Boiling Point	250 °C at 760 mmHg	[1]
Density	1.166 g/cm ³	[1]
LogP (Predicted)	2.14480	[1]
Appearance	Not specified, likely a low-melting solid or oil	
EINECS Number	227-134-4	[3]

Synthesis Pathway and Mechanistic Rationale

The cornerstone of **5-Methoxy-2-methylbenzoxazole** synthesis is the classical condensation reaction. This approach is widely adopted for benzoxazole derivatives due to its efficiency and reliance on readily available precursors.

Core Reaction: Condensation and Cyclization

The most common and direct synthesis involves the reaction of 4-methoxy-2-aminophenol with an acetylating agent, such as acetic anhydride or acetic acid.[\[1\]](#) This process, typically performed under acidic conditions or high temperatures, proceeds via a two-stage mechanism: initial acylation followed by intramolecular cyclodehydration.

- **Causality of Precursor Choice:** 4-methoxy-2-aminophenol is the logical starting material as its structure directly maps onto the desired product. The amino and hydroxyl groups are ortho-positioned, a requirement for forming the five-membered oxazole ring. The methoxy

group at the 4-position of the precursor becomes the methoxy group at the 5-position in the final benzoxazole structure.

- Mechanistic Insight: The synthesis is initiated by the nucleophilic attack of the amino group on the carbonyl carbon of the acetylating agent. The electron-donating nature of the methoxy group on the benzene ring enhances the nucleophilicity of this amino group, thereby facilitating this initial condensation step.^[1] This forms an N-acylated intermediate. The subsequent step is an intramolecular nucleophilic attack by the phenolic hydroxyl group on the imine carbon, which is formed transiently, leading to a dihydrobenzoxazole intermediate. ^[1] A final dehydration (elimination of a water molecule) yields the stable, aromatic **5-Methoxy-2-methylbenzoxazole** ring system.^[1]

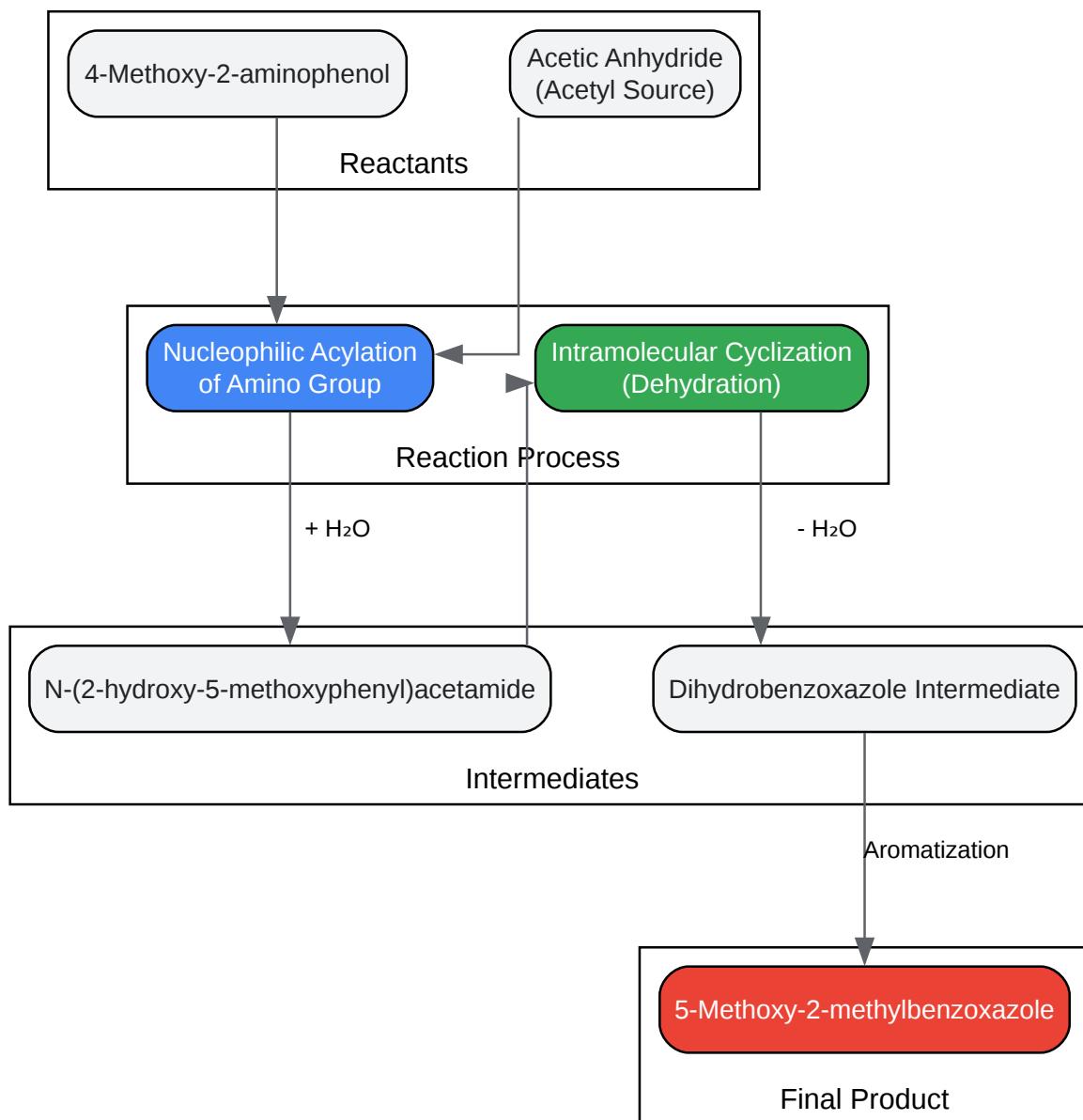


Fig 1: Synthesis of 5-Methoxy-2-methylbenzoxazole

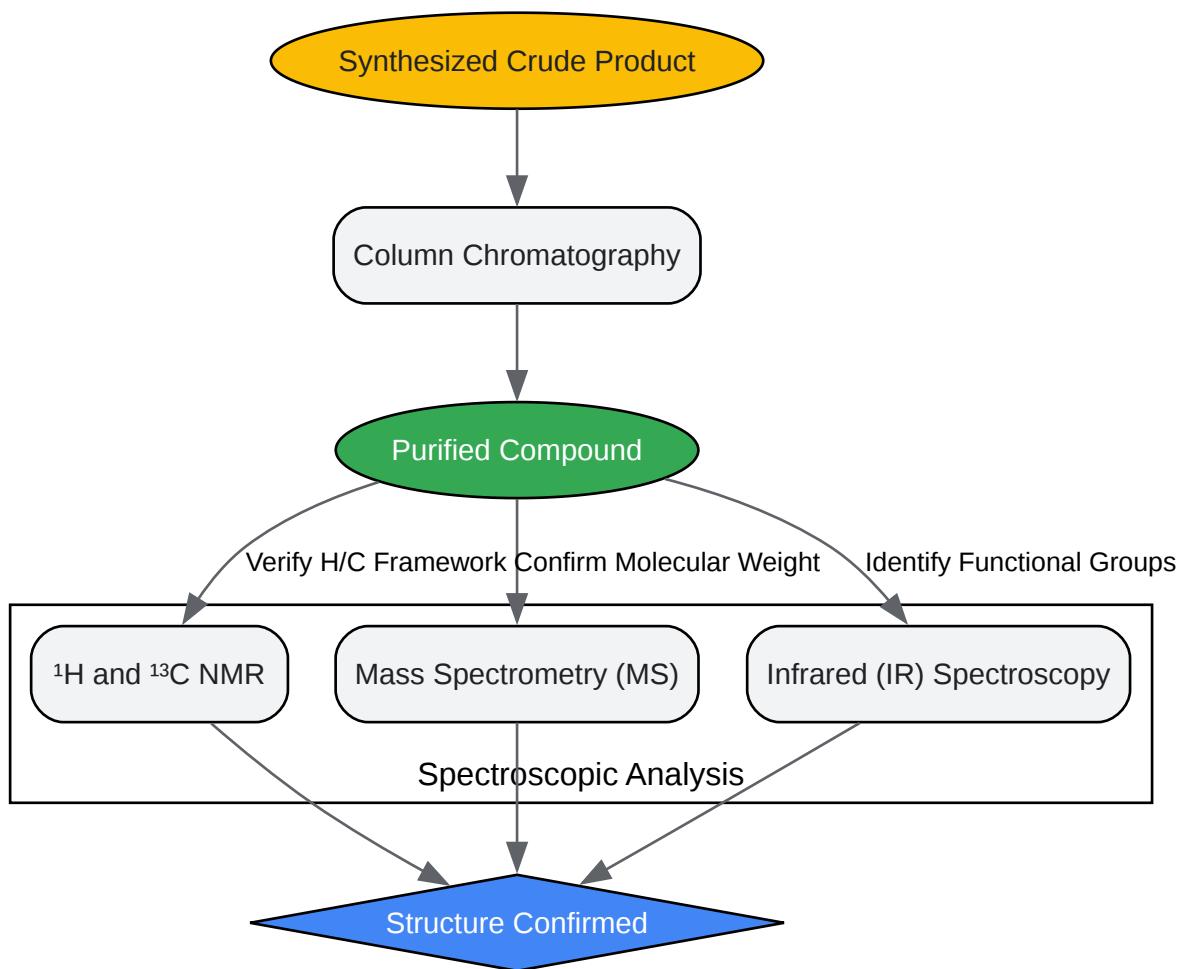


Fig 2: Workflow for Structural Characterization

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